molecular formula C19H14BrN5O3S2 B2918190 (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide CAS No. 799770-53-9

(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide

Cat. No.: B2918190
CAS No.: 799770-53-9
M. Wt: 504.38
InChI Key: DNTPDYIYDSKTLL-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-(4-(4-Bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromophenyl group, a cyanovinyl linker, and a benzenesulfonamide moiety with a carbamoyl substituent.

Properties

IUPAC Name

[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O3S2/c20-14-3-1-12(2-4-14)17-11-29-18(24-17)13(9-21)10-23-15-5-7-16(8-6-15)30(27,28)25-19(22)26/h1-8,10-11,23H,(H3,22,25,26)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPDYIYDSKTLL-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide is a novel derivative of thiazole and sulfonamide, which are known for their diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Thiazole Derivative : The initial step typically includes the reaction of 4-bromophenyl derivatives with thiourea to yield thiazole intermediates.
  • Cyanovinyl Group Introduction : The introduction of the cyanovinyl group is achieved through a condensation reaction involving appropriate aldehydes and amines.
  • Final Coupling : The final product is obtained by coupling the thiazole derivative with a carbamoylbenzenesulfonamide moiety.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds derived from 4-(4-bromophenyl)-thiazol-2-amine exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives were as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
  • Mechanism of Action : The antimicrobial activity has been attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro assays using the MCF7 human breast adenocarcinoma cell line demonstrated that related thiazole derivatives can induce significant cytotoxic effects, with IC50 values indicating effective antiproliferative activity . For instance, some derivatives showed IC50 values around 5.73 µM, comparable to established chemotherapeutics .
  • Mechanistic Insights : The anticancer mechanism may involve inhibition of key signaling pathways such as the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor growth and metastasis . Additionally, these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells .

Data Summary

CompoundBiological ActivityMIC (μg/mL)IC50 (μM)Mechanism
This compoundAntimicrobial3.9 (against S. aureus)5.73 (against MCF7)Disrupts cell membranes; inhibits VEGFR
Related Thiazole DerivativesAnticancer-5.73 - 12.15Induces apoptosis; cell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, revealing that those with bromine substitutions exhibited enhanced activity against multiple bacterial strains .
  • Anticancer Mechanisms : Research on thiazole-based compounds indicated their potential in targeting VEGFR pathways, leading to decreased proliferation in breast cancer cells . These findings highlight their dual role in combating infections and cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons focus on substituent variations (e.g., halogen substitution, linker groups, and functional moieties) and their implications for physicochemical properties and bioactivity.

Thiazole Core Modifications

a. Halogen Substitution (Br vs. Cl):

  • 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (C₁₈H₁₆N₃SBr) Features: Bromophenyl substitution at the thiazole 4-position, dimethylaminobenzylidene group at the 2-amino position. Properties: Melting point 117–120°C; yellowish-white crystalline solid . Comparison: The bromine atom’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability but could also slow metabolic clearance.
  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (C₁₈H₁₆ClN₃S) Features: Chlorophenyl substitution; otherwise structurally analogous to the brominated derivative. Bioactivity: Reported as a cyclin-dependent kinase (CDK) inhibitor, highlighting the pharmacological relevance of the thiazole scaffold . Comparison: Chlorine’s smaller size may reduce steric hindrance in target binding but offers lower lipophilicity than bromine .

Linker and Functional Group Variations

a. Cyanovinyl Linker vs. Benzylidene Linker:

  • Target Compound (E)-4-((2-(4-(4-Bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide Features: Cyanovinyl (–CH=C(CN)–) linker between thiazole and benzenesulfonamide.
  • (E)-Methyl 4-((2-(4-(4-Bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate (C₂₀H₁₄BrN₃O₂S) Features: Methyl ester instead of carbamoyl sulfonamide; molecular weight 440.3 g/mol. Comparison: The ester group may reduce solubility compared to the sulfonamide-carbamoyl combination, which is known to enhance aqueous solubility and bioavailability .

Sulfonamide Derivatives

a. Benzenesulfonamide Substitutions:

  • 4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide Features: Simplistic sulfonamide-thiazole hybrid without extended conjugation. Implications: Sulfonamide-thiazole hybrids are historically significant as antimicrobial agents (e.g., sulfathiazole), underscoring the pharmacophoric importance of this motif . Comparison: The target compound’s carbamoyl group (–NHC(O)NH₂) adds hydrogen-bonding capacity, which may improve target affinity compared to simpler sulfonamides .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activities/Properties References
This compound Not explicitly provided 4-Bromophenyl, cyanovinyl, sulfonamide Inferred stability/solubility
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine C₁₈H₁₆N₃SBr 4-Bromophenyl, benzylidene Melting point: 117–120°C
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₆ClN₃S 4-Chlorophenyl, benzylidene CDK inhibition
(E)-Methyl 4-((2-(4-(4-Bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate C₂₀H₁₄BrN₃O₂S Methyl ester, cyanovinyl Molecular weight: 440.3 g/mol
4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide C₁₀H₁₀N₃O₂S₂ Simple sulfonamide-thiazole Antimicrobial (historical)

Key Research Findings and Implications

Halogen Effects: Bromine’s lipophilicity in the target compound may improve tissue penetration but could increase metabolic stability challenges compared to chlorine analogs .

Linker Design: The cyanovinyl group’s conjugation stability suggests advantages over non-conjugated linkers (e.g., benzylidene) in maintaining structural integrity during biological interactions .

Sulfonamide vs. Ester: The carbamoyl sulfonamide moiety likely enhances solubility and target engagement compared to ester derivatives, aligning with known sulfonamide pharmacodynamics .

Pharmacological Potential: Structural analogs demonstrate kinase inhibition and antimicrobial activity, suggesting the target compound could be optimized for similar therapeutic targets .

Q & A

Q. What are the common synthetic routes for constructing the thiazole core in this compound?

The thiazole core is typically synthesized via cyclocondensation reactions. For example, α-haloketones or thiourea derivatives can react with carbonyl-containing precursors to form the thiazole ring. In structurally related compounds, such as 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, the thiazole moiety is formed using a Hantzsch thiazole synthesis approach under reflux conditions with ethanol as a solvent . Modifications, such as introducing the 4-bromophenyl group, may involve Suzuki coupling or nucleophilic aromatic substitution post-thiazole formation .

Q. How is the stereochemical configuration (E/Z) of the cyanovinyl linker confirmed?

The (E)-configuration of the cyanovinyl group is determined using nuclear Overhauser effect (NOE) spectroscopy or X-ray crystallography. For instance, in similar sulfonamide-thiazole hybrids, single-crystal X-ray diffraction revealed bond angles and spatial arrangements consistent with the (E)-isomer . Additionally, 1^1H NMR coupling constants (JJ-values) between vinyl protons (typically ~12–16 Hz for trans configuration) provide preliminary evidence .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments (e.g., sulfonamide NH protons resonate at δ 10–12 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing, bond lengths, and non-covalent interactions (e.g., hydrogen bonding involving sulfonamide groups) .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound’s mechanism of action?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., carbonic anhydrase or kinase enzymes). For example, in (E)-4-((4-chlorobenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide, docking revealed strong hydrogen bonding between the sulfonamide group and active-site residues, guiding SAR optimization . MD simulations further assess stability of ligand-receptor complexes .

Q. What strategies address contradictions between in vitro and in vivo activity data?

Discrepancies often arise from bioavailability or metabolic instability. To resolve this:

  • Perform proteolytic stability assays in plasma to identify metabolic hotspots (e.g., cyanovinyl or sulfonamide cleavage).
  • Use prodrug approaches to mask polar groups (e.g., carbamoyl) for improved membrane permeability .
  • Validate findings with PK/PD modeling to correlate dose-exposure relationships .

Q. How does the bromophenyl substituent influence electronic properties and bioactivity?

The electron-withdrawing bromine atom enhances electrophilicity of the thiazole ring, potentially increasing binding to electron-rich protein pockets. In analogues like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one, substituent Hammett constants (σ\sigma) correlate with activity trends in enzyme inhibition assays . Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals to rationalize substituent effects .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, flow-chemistry systems enable precise control of residence time and mixing efficiency, as demonstrated in diphenyldiazomethane synthesis . Response surface methodology (RSM) can model nonlinear relationships between variables and maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.